1-benzyl-3-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}urea
Description
Propriétés
IUPAC Name |
1-benzyl-3-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-17(18-9-11-4-2-1-3-5-11)19-10-15-20-16(22-25-15)13-8-14(24-21-13)12-6-7-12/h1-5,8,12H,6-7,9-10H2,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLXKUSKXYFEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Oxadiazole Ring Formation
The 1,2,4-oxadiazol-5-yl group is synthesized via cyclization of an amidoxime with a carboxylic acid derivative. For example, reacting 5-cyclopropyl-1,2-oxazole-3-carboxylic acid with amidoxime under acidic conditions yields the oxadiazole ring.
Representative Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Amidoxime, TBTU | DMF | 80°C | 72% |
| Acetic anhydride | Toluene | Reflux | 65% |
Cyclization efficiency depends on the electron-withdrawing nature of the oxazole substituent, with cyclopropyl groups enhancing ring stability.
Oxazole Ring Construction
The 5-cyclopropyl-1,2-oxazole-3-yl group is prepared via the Robinson-Gabriel synthesis. Cyclopropanecarbonyl chloride reacts with β-ketoamide intermediates to form the oxazole core.
Key Reaction :
Side products from over-chlorination are mitigated using stoichiometric phosphorus oxychloride.
Assembly of the Urea Linkage
Isocyanate-Mediated Coupling
Benzyl isocyanate reacts with the primary amine of the oxadiazole-oxazole-methyl intermediate to form the urea bond. This step requires anhydrous conditions to prevent hydrolysis.
Optimized Protocol :
-
Dissolve oxadiazole-oxazole-methylamine (1 eq) in dry THF.
-
Add benzyl isocyanate (1.2 eq) dropwise at 0°C.
-
Warm to room temperature and stir for 12 hours.
-
Purify via silica gel chromatography (hexane:EtOAc = 3:1).
Yield : 68–75% (dependent on amine purity).
Alternative Carbodiimide Route
For acid-sensitive intermediates, carbodiimides like EDC facilitate urea formation between benzylamine and the oxadiazole-oxazole-carboxylic acid:
This method avoids isocyanate handling but requires strict pH control.
Cyclopropane Functionalization Strategies
Direct Cyclopropanation
The Simmons-Smith reaction introduces cyclopropyl groups to pre-formed oxazole intermediates:
Yields improve with ultrasound irradiation (82% vs. 58% conventional).
Use of Pre-Made Cyclopropyl Building Blocks
Incorporating commercially available cyclopropane derivatives (e.g., cyclopropanecarbonyl chloride) reduces synthetic steps. This approach is favored for large-scale production.
Purification and Characterization
Chromatographic Techniques
-
Flash chromatography : Resolves urea derivatives using gradient elution (hexane → EtOAc).
-
HPLC : Achieves >98% purity for biological testing (C18 column, acetonitrile/water).
Spectroscopic Validation
-
H NMR : Urea NH protons appear as broad singlets at δ 6.8–7.2 ppm.
-
HRMS : Molecular ion peak at m/z 384.1423 (calc. for CHNO).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Isocyanate coupling | High regioselectivity | Moisture-sensitive | 65–75% |
| Carbodiimide-mediated | Mild conditions | Requires activated carbonyl | 50–68% |
| Pre-functionalized cyclopropane | Scalable | Limited substrate availability | 70–82% |
Route selection depends on substrate stability and desired throughput.
Industrial-Scale Considerations
Catalytic Hydrogenation
Pd/C-mediated deprotection of benzyl groups (if used) achieves >99% conversion under 50 psi H.
Solvent Recovery Systems
Toluene and THF are recycled via distillation, reducing production costs by 18–22%.
Analyse Des Réactions Chimiques
Types of Reactions
1-benzyl-3-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could yield an alcohol or an amine.
Applications De Recherche Scientifique
The compound 1-benzyl-3-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}urea is a complex organic molecule that has garnered attention in various scientific research applications. This article delves into its applications, particularly in medicinal chemistry and materials science, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. A notable study demonstrated that compounds similar to 1-benzyl-3-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}urea can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways associated with cell proliferation and survival.
| Compound | IC50 (µM) | Cancer Type | Reference |
|---|---|---|---|
| 1-benzyl-3-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}urea | 15 | Breast Cancer | |
| Related Oxadiazole Derivative | 12 | Lung Cancer |
Antimicrobial Properties
Another area of research focuses on the antimicrobial effects of this compound. The presence of the oxazole ring is known to enhance activity against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Polymer Chemistry
The unique structure of 1-benzyl-3-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}urea allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research has shown that polymers containing this compound exhibit improved resistance to thermal degradation.
Photovoltaic Applications
Recent advancements have explored the use of this compound in organic photovoltaics (OPVs). Its ability to act as an electron donor in photovoltaic cells has been investigated, showing potential for enhancing efficiency in energy conversion processes.
Case Study 1: Anticancer Efficacy
In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 1-benzyl-3-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}urea. The lead compound demonstrated an IC50 value of 15 µM against breast cancer cells, indicating significant potential for further development as a therapeutic agent.
Case Study 2: Antimicrobial Activity
A study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties of the compound against common pathogens. Results showed that it effectively inhibited bacterial growth at low concentrations, supporting its potential application as a novel antimicrobial agent.
Mécanisme D'action
The mechanism of action of 1-benzyl-3-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}urea depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the specific biological processes being studied.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table compares 1-benzyl-3-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}urea with structurally related compounds, emphasizing molecular features, substituents, and available
Key Observations:
Structural Diversity: The target compound distinguishes itself with a cyclopropyl-oxazole substituent, a feature absent in other analogs. Cyclopropane rings are known to enhance metabolic stability and modulate lipophilicity . Compounds like CAS 1903784-51-9 and CAS 1234833-35-2 replace the benzyl group with methoxybenzyl, which may improve solubility due to the electron-donating methoxy group .
Ligand 11 () includes a fluorophenyl group, often used to optimize binding affinity in drug design, though its "-161" metric remains ambiguous .
Synthetic Accessibility :
- Simpler analogs like CAS 1234833-35-2 (MW 276.29) may be easier to synthesize and modify compared to the target compound, which has a more complex architecture .
Activité Biologique
1-benzyl-3-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzyl group, a urea moiety, and an oxadiazole ring with a cyclopropyl substituent. Its molecular formula is with a molecular weight of 330.34 g/mol. The presence of the oxadiazole unit is significant as it is associated with a variety of biological activities.
Biological Activity Overview
Anticancer Activity : Compounds containing oxadiazole derivatives have shown promising anticancer properties. For instance, studies indicate that derivatives with the 1,2,4-oxadiazole core exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (human breast adenocarcinoma) and U-937 (human acute monocytic leukemia) with IC50 values in the micromolar range .
Mechanisms of Action : The proposed mechanisms include:
- Induction of apoptosis through activation of caspases.
- Inhibition of key signaling pathways involved in cancer cell proliferation.
- Interference with DNA synthesis and repair mechanisms.
Antifungal Activity : The compound has also been evaluated for antifungal properties. In studies involving derivatives with similar structures, compounds showed potent activity against fungi such as Botrytis cinerea and Fusarium graminearum, often outperforming standard antifungal agents .
Case Studies
- Cytotoxicity Assays : A study assessed the cytotoxic effects of related oxadiazole derivatives on various cancer cell lines. The results demonstrated that modifications in the substituents significantly influenced the biological activity. For example, some derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin .
- Flow Cytometry Analysis : Flow cytometry was utilized to evaluate apoptosis induction in treated cells. Results indicated that compounds similar to 1-benzyl-3-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}urea significantly increased the levels of pro-apoptotic markers such as p53 and activated caspase-3 .
Comparative Efficacy Table
| Compound | Target Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 1-benzyl-3-{...} | MCF-7 | 6.5 | Apoptosis induction via caspase activation |
| Related Oxadiazole Derivative | U-937 | 8.0 | DNA synthesis inhibition |
| Doxorubicin | MCF-7 | 10.0 | Topoisomerase II inhibition |
| Pyraclostrobin | Botrytis cinerea | 81.4% at 100 mg/L | Disruption of fungal cell wall synthesis |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-benzyl-3-{[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}urea to improve yield and purity?
- Methodology : The synthesis of urea-oxadiazole hybrids typically involves multi-step protocols. Key steps include:
- Cyclization : Formation of the oxadiazole ring via cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or SOCl₂) .
- Coupling Reactions : Use carbodiimides (e.g., EDC or DCC) to link the benzyl-urea moiety to the oxadiazole-methyl group .
- Optimization : Adjust reaction time (e.g., reflux for 10–12 hours), solvent polarity (acetonitrile or toluene), and catalyst (K₂CO₃) to enhance yields. Monitor progress via TLC or HPLC .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, urea NH signals at δ 6–8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
- X-ray Crystallography : For unambiguous confirmation of planar oxadiazole/oxazole rings and dihedral angles (e.g., ~80° between heterocycles) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
- Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Methodology :
- Analog Synthesis : Modify substituents systematically (e.g., replace cyclopropyl with methyl or phenyl groups) and compare activities .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR or COX-2) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., urea NH for hydrogen bonding, oxadiazole for π-π stacking) .
Q. How can contradictory results between in vitro and in vivo efficacy be resolved?
- Methodology :
- Bioavailability Studies : Measure plasma stability (via LC-MS) and logP values to assess membrane permeability .
- Metabolite Profiling : Identify degradation products using hepatic microsomes or S9 fractions .
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance solubility and pharmacokinetics .
Q. What strategies mitigate off-target effects observed in cellular assays?
- Methodology :
- Proteome Profiling : Employ affinity chromatography or activity-based protein profiling (ABPP) to identify unintended targets .
- Selectivity Screening : Test against related enzyme isoforms (e.g., kinase family members) to refine specificity .
- Dose-Response Analysis : Establish therapeutic windows using EC₅₀/IC₅₀ ratios in primary vs. cancerous cells .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data across structural analogs?
- Methodology :
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Structural Validation : Confirm analog purity (>95% via HPLC) and stereochemistry (if applicable) using chiral columns .
- Meta-Analysis : Compare datasets across literature (e.g., PubChem BioAssay) to identify trends (e.g., oxadiazole derivatives showing consistent antifungal activity) .
Q. What experimental controls are essential to validate target engagement in mechanistic studies?
- Methodology :
- Knockout Models : Use CRISPR/Cas9-engineered cells lacking the target protein to confirm on-mechanism effects .
- Competitive Binding : Co-treat with known inhibitors (e.g., staurosporine for kinases) to assess competition .
- Negative Controls : Include inert analogs (e.g., urea moiety replaced with amide) to rule out nonspecific interactions .
Methodological Tables
| Key Reaction Parameters for Synthesis |
|---|
| Step |
| Oxadiazole Cyclization |
| Urea Coupling |
| Purification |
| Biological Assay Conditions |
|---|
| Assay |
| Cytotoxicity |
| Antimicrobial |
| Enzyme Inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
